molecular formula C13H15NO2 B6637181 N-[3-(hydroxymethyl)phenyl]cyclopentene-1-carboxamide

N-[3-(hydroxymethyl)phenyl]cyclopentene-1-carboxamide

Cat. No.: B6637181
M. Wt: 217.26 g/mol
InChI Key: FCNMDVXFFRMAAK-UHFFFAOYSA-N
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Description

N-[3-(hydroxymethyl)phenyl]cyclopentene-1-carboxamide is a chemical compound with a unique structure that combines a cyclopentene ring with a phenyl group substituted with a hydroxymethyl group and a carboxamide group

Properties

IUPAC Name

N-[3-(hydroxymethyl)phenyl]cyclopentene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c15-9-10-4-3-7-12(8-10)14-13(16)11-5-1-2-6-11/h3-5,7-8,15H,1-2,6,9H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCNMDVXFFRMAAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=C(C1)C(=O)NC2=CC=CC(=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade solvents and catalysts, to achieve higher yields and purity. The process would also need to be cost-effective and environmentally friendly to be viable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[3-(hydroxymethyl)phenyl]cyclopentene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The carboxamide group can be reduced to form an amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products Formed

    Oxidation: Formation of N-[3-(carboxy)phenyl]cyclopentene-1-carboxamide.

    Reduction: Formation of N-[3-(aminomethyl)phenyl]cyclopentene-1-carboxamide.

    Substitution: Formation of various substituted phenyl derivatives depending on the substituent introduced.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(hydroxymethyl)phenyl]cyclopentene-1-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxymethyl and carboxamide groups can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[3,5-bis(trifluoromethyl)phenyl]-3-hydroxy-naphthalene-2-carboxamide
  • N-[2-chloro-5-(trifluoromethyl)phenyl]-3-hydroxy-naphthalene-2-carboxamide

Uniqueness

N-[3-(hydroxymethyl)phenyl]cyclopentene-1-carboxamide is unique due to its specific combination of functional groups and ring structures. This uniqueness can result in distinct chemical and biological properties compared to other similar compounds, making it a valuable compound for research and development.

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